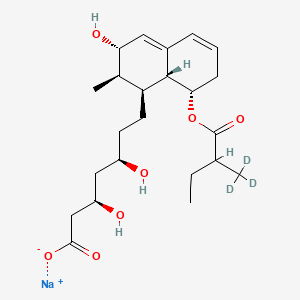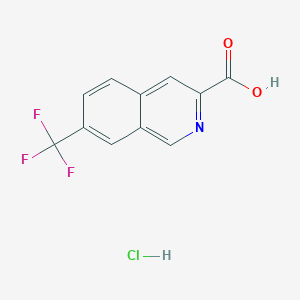![molecular formula C19H23NO3 B15294121 [4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Diethylamino)ethoxy]phenylmethanone is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol. It is an intermediate in the synthesis of 4-Hydroxy-clomiphene, a non-steroidal estrogen antagonist that reduces the growth rate of T47D human breast cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethoxy]phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)ethoxy]phenylmethanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Diethylamino)ethoxy]phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its role in cancer treatment, particularly in reducing the growth rate of breast cancer cells.
Mechanism of Action
The mechanism of action of 4-[2-(Diethylamino)ethoxy]phenylmethanone involves its interaction with estrogen receptors. As an intermediate in the synthesis of 4-Hydroxy-clomiphene, it acts as a non-steroidal estrogen antagonist, binding to estrogen receptors and inhibiting their activity. This leads to a reduction in the growth rate of estrogen-dependent cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-clomiphene: A non-steroidal estrogen antagonist.
Tamoxifen: Another non-steroidal estrogen antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator.
Uniqueness
4-[2-(Diethylamino)ethoxy]phenylmethanone is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of 4-Hydroxy-clomiphene. Its ability to reduce the growth rate of T47D human breast cancer cells makes it a valuable compound in cancer research and treatment.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H23NO3/c1-3-20(4-2)13-14-23-18-11-7-16(8-12-18)19(22)15-5-9-17(21)10-6-15/h5-12,21H,3-4,13-14H2,1-2H3 |
InChI Key |
BILVUIZOUKMTMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


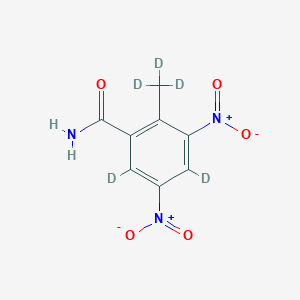
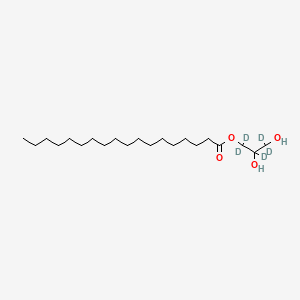
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

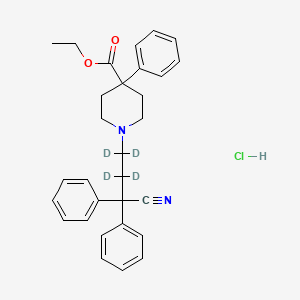
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
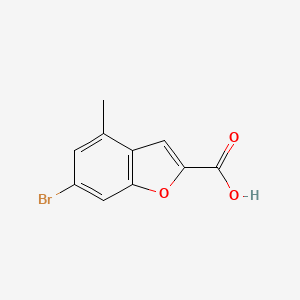

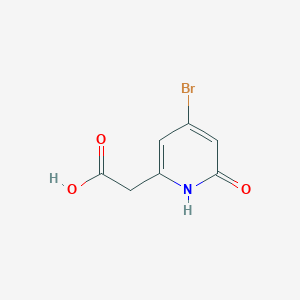
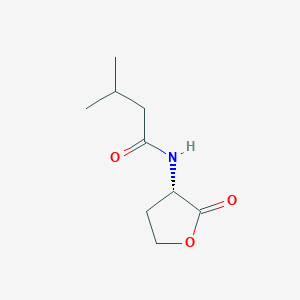
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
